molecular formula C15H8F6N2O B3007097 2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile CAS No. 338977-72-3

2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile

Cat. No.: B3007097
CAS No.: 338977-72-3
M. Wt: 346.232
InChI Key: RUPBFZRRISPXMN-UHFFFAOYSA-N
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Description

2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile is a pyridine-based carbonitrile derivative featuring a trifluoromethyl group at position 6, a 3-(trifluoromethyl)benzyl substituent at position 1, and a ketone group at position 2. This compound is structurally distinct due to its dual trifluoromethyl groups and benzyl substitution, which influence its electronic, steric, and physicochemical properties.

Properties

IUPAC Name

2-oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6N2O/c16-14(17,18)11-3-1-2-9(6-11)8-23-12(15(19,20)21)5-4-10(7-22)13(23)24/h1-6H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPBFZRRISPXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=CC=C(C2=O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile is a member of the pyridine family, characterized by its trifluoromethyl groups which significantly influence its biological activity. This article reviews recent findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H21F6N2O
  • Molecular Weight : 418.416 g/mol
  • Structure : The compound features a pyridine ring substituted with trifluoromethyl groups and a carbonitrile moiety, contributing to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl groups enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Enzyme Inhibition

Studies have shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways:

  • 5-Hydroxytryptamine (5-HT) Uptake : The presence of trifluoromethyl groups has been linked to increased potency in inhibiting serotonin uptake, suggesting potential applications in treating mood disorders .
  • Reverse Transcriptase Inhibition : Structural analogs have demonstrated effectiveness against reverse transcriptase, indicating potential antiviral properties .

Biological Activity Data

Activity TypeTarget/MechanismEffect/OutcomeReference
Enzyme Inhibition5-HT TransportersIncreased inhibition by 6-fold compared to non-fluorinated analogs
Antiviral ActivityReverse TranscriptaseSignificant inhibition observed in vitro
Antimicrobial ActivityVarious bacterial strainsMild antibiotic effects noted in preliminary studies

Case Studies

  • Antidepressant Potential : In a study evaluating the effects of trifluoromethyl-containing compounds on serotonin transporters, it was found that the compound exhibited enhanced binding affinity compared to traditional antidepressants. This suggests a promising avenue for further research into its use as an antidepressant .
  • Antiviral Research : A series of experiments focused on the antiviral properties of related compounds indicated that the compound could inhibit viral replication effectively. This was particularly noted in studies involving HIV reverse transcriptase, where structural modifications led to improved efficacy .

Toxicological Considerations

While the biological activities are promising, it is crucial to consider potential toxicity:

  • Fluorinated Compounds : Generally exhibit higher toxicity profiles due to their persistence in biological systems and potential for bioaccumulation. Therefore, extensive toxicological evaluations are necessary before clinical applications can be considered .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H8F6N2OC_{15}H_8F_6N_2O and features a pyridine ring, a carbonyl group, and multiple trifluoromethyl substitutions. The presence of trifluoromethyl groups enhances its lipophilicity, which can influence its pharmacokinetics and interactions with biological targets .

Medicinal Chemistry

The compound's unique structure suggests several potential medicinal applications:

  • Calcium Channel Modulation : Similar compounds in the dihydropyridine class are known to interact with calcium channels, which are crucial for regulating muscle contraction and neurotransmission. This interaction could lead to the development of novel calcium channel blockers or activators .
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes involved in metabolic pathways, such as phytoene desaturase, which is important for carotenoid biosynthesis. This inhibition could have implications in both pharmacology and agriculture .
  • Anti-inflammatory Properties : Initial research suggests potential anti-inflammatory or analgesic effects, warranting further investigation into its pharmacological profile .

Agricultural Applications

The ability of the compound to inhibit specific enzymes related to plant metabolism positions it as a candidate for agricultural applications, particularly in enhancing crop yield or resistance to pests through targeted enzyme inhibition .

Materials Science

The distinct electronic properties imparted by the trifluoromethyl groups make this compound valuable in materials science. It could be utilized in the development of advanced materials with specific electronic or optical properties .

Data Tables

Case Study 1: Enzyme Inhibition Research

A study investigating the enzyme inhibition capabilities of compounds similar to 2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile found that certain derivatives effectively inhibited phytoene desaturase. This suggests that modifications to the trifluoromethyl group could enhance efficacy against specific targets in metabolic pathways relevant to both human health and agricultural productivity .

Case Study 2: Pharmacological Profiling

Research into the pharmacological properties of this compound has indicated possible anti-inflammatory effects. These findings are based on structure–activity relationship (SAR) studies that correlate chemical structure modifications with biological activity . Further studies are necessary to fully elucidate these effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 3-(trifluoromethyl)benzyl group distinguishes it from simpler analogues like 116548-04-0, which lacks this substitution.
  • Compared to methyl carboxylate derivatives (e.g., 116387-40-7), the target’s carbonitrile group may offer stronger hydrogen-bond acceptor capacity, influencing binding interactions in biological systems.

Substituent Effects on Physicochemical Properties

Trifluoromethyl Groups

  • Electronic Effects : The CF₃ groups are strong electron-withdrawing moieties, stabilizing the pyridine ring and reducing basicity. This effect is critical for metabolic stability, as seen in analogues like 6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one (22123-19-9), which resists oxidative degradation .
  • Hydrophobic Interactions : Dual CF₃ groups in the target compound likely enhance binding to hydrophobic pockets in proteins, a feature exploited in kinase inhibitors and GPCR-targeted therapies .

Benzyl Substitution

  • This is absent in simpler analogues like 116548-04-0, which may explain differences in bioactivity .

Data Table: Comparative Analysis of Key Properties

Property Target Compound 116548-04-0 22123-19-9
Molecular Weight 368.25 g/mol 194.11 g/mol 177.12 g/mol
logP (Predicted) ~3.5–4.0 ~1.2–1.5 ~1.8–2.2
Key Substituents 2-Oxo, 6-CF₃, 1-(3-CF₃-benzyl) 2-Oxo, 6-CF₃ 2-Oxo, 4-CF₃, 6-CH₃
Potential Applications Kinase inhibitors, CNS agents Metabolic intermediates Antimicrobial agents

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